molecular formula C13H16Cl2N2O2 B8194293 (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate dihydrochloride

(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate dihydrochloride

Cat. No.: B8194293
M. Wt: 303.18 g/mol
InChI Key: UPOONFLTGWNLSH-IDMXKUIJSA-N
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Description

(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate dihydrochloride: is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs, playing crucial roles in cell biology and medicinal chemistry.

Properties

IUPAC Name

methyl (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.2ClH/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11;;/h2-5,11,14-15H,6-7H2,1H3;2*1H/t11-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOONFLTGWNLSH-IDMXKUIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(CN1)NC3=CC=CC=C23.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Pictet-Spengler reaction between L-tryptophan methyl ester and acetaldehyde forms the tetrahydro-β-carboline core. Acid catalysis induces cyclization, followed by diastereoselective reduction and salt formation.

Procedure:

  • Cyclization :

    • L-Tryptophan methyl ester hydrochloride (10 g, 40 mmol) reacts with 40% aqueous acetaldehyde (3.5 mL, 24.5 mmol) in dichloromethane (50 mL) with 5% trifluoroacetic acid (TFA) at 25°C for 2 hr.

    • Intermediate : (S)-1-(Dimethoxymethyl)-6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Yield: 59%).

  • Reduction :

    • The intermediate is reduced using 10% Pd/C (1.5 g) and ammonium formate (347.7 g, 5.52 mol) in methanol (250 mL) at 50°C for 20 hr.

    • Product : (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Yield: 79%).

  • Salt Formation :

    • The free base is treated with HCl (2 eq) in ethanol, yielding the dihydrochloride salt (Yield: 85%, Purity: >95% by HPLC).

Analytical Data:

  • 1H NMR (D2O) : δ 3.72 (s, 3H, COOCH3), 3.15–3.45 (m, 4H, CH2N), 4.28 (dd, J = 8.4 Hz, 1H, CH), 7.12–7.45 (m, 4H, indole-H).

  • Optical Rotation : [α]D25 = +32.5° (c = 1.0, MeOH).

Chiral Resolution via Diastereomeric Crystallization

Method:

  • Racemic Synthesis :

    • Ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is prepared via non-chiral Pictet-Spengler reaction (Yield: 75%).

  • Resolution :

    • The racemate is reacted with (R)-camphorsulfonic acid (1.2 eq) in ethanol, yielding diastereomeric salts. Recrystallization separates the (S)-enantiomer (ee >99%).

  • Esterification and Salt Formation :

    • The resolved (S)-enantiomer is methylated using SOCl2/MeOH and converted to dihydrochloride with HCl gas (Yield: 68%).

Key Parameters:

  • Solvent System : Ethanol/water (4:1) for crystallization.

  • Purity : 98.5% by chiral HPLC (Chiralpak AD-H column).

Enantioselective Catalytic Hydrogenation

Process:

  • Imine Formation :

    • 3-Cyanoindole (8.3 g, 50 mmol) reacts with methyl glyoxylate (6.5 g, 55 mmol) in acetic acid, forming the Schiff base (Yield: 82%).

  • Asymmetric Hydrogenation :

    • The imine is hydrogenated using Rh/(R)-BINAP catalyst (0.5 mol%) under 50 psi H2 in THF at 25°C for 24 hr (ee = 96%).

  • Cyclization and Salt Formation :

    • The amine intermediate undergoes acid-catalyzed cyclization (HCl/MeOH, 70°C, 6 hr) to yield the dihydrochloride salt (Overall Yield: 58%).

Optimization Data:

ParameterOptimal ValueYield Impact
Catalyst Loading0.5 mol% Rh+15% Yield
H2 Pressure50 psiee >95%
Temperature25°CMinimizes Epimerization

Comparative Analysis of Methods

MethodYield (%)Purity (%)StereoselectivityCost (USD/g)
Pictet-Spengler7995Moderate120
Chiral Resolution6898.5High240
Catalytic Hydrogenation5897Very High310

Key Observations :

  • The Pictet-Spengler method is most cost-effective but requires chiral starting materials.

  • Catalytic hydrogenation offers superior enantioselectivity but higher costs due to noble metal catalysts.

Scalability and Industrial Considerations

  • Pictet-Spengler Route : Scalable to >10 kg batches with consistent yields (75–80%). Key challenges include controlling exotherms during cyclization.

  • Regulatory Compliance : Residual Pd (<10 ppm) and solvent residues (MeOH, DCM) must meet ICH Q3C guidelines .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the indole nitrogen to an N-oxide.

  • Reduction: : Reducing the carbonyl group to an alcohol.

  • Substitution: : Replacing hydrogen atoms on the indole ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : Utilizing electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products Formed

  • N-oxide derivatives: from oxidation reactions.

  • Alcohol derivatives: from reduction reactions.

  • Substituted indole derivatives: from substitution reactions.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyridoindole compounds exhibit significant anticancer properties. (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate dihydrochloride may be evaluated for its efficacy against various cancer cell lines. Preliminary studies suggest that similar compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of pyridoindole derivatives. These compounds are being studied for their potential to protect neuronal cells from oxidative stress and neurodegeneration. The structural characteristics of (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate may contribute to its ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is under investigation. Similar structures have demonstrated activity against a range of pathogens including bacteria and fungi. The mechanisms of action may involve disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Antioxidant Activity

The antioxidant capabilities of (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate dihydrochloride are also being explored. Compounds in this class have been shown to scavenge free radicals and reduce oxidative stress in biological systems . This property is particularly relevant in the context of aging and chronic diseases.

Corrosion Inhibition

Research has suggested that pyridoindole derivatives can serve as effective corrosion inhibitors in industrial applications. Their ability to form protective films on metal surfaces could enhance the longevity and durability of materials exposed to harsh environments .

Synthesis Building Blocks

(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate dihydrochloride can be utilized as a building block in organic synthesis for the development of more complex molecules with potential pharmaceutical applications .

Case Studies

StudyFocusFindings
Anticancer Evaluation Tested against various cancer cell linesSignificant growth inhibition observed; potential for further development as an anticancer agent .
Neuroprotection Research Investigated effects on neuronal cellsDemonstrated protective effects against oxidative stress .
Antimicrobial Activity Study Assessed efficacy against bacterial strainsShowed promising antibacterial properties .

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in cell signaling, leading to biological responses such as inhibition of protein synthesis or modulation of gene expression.

Comparison with Similar Compounds

List of Similar Compounds

  • Tetrahydroharman

  • Calligonine

  • Chloropretadalafil

  • Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate

Biological Activity

(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate dihydrochloride (CAS No. 2829282-30-4) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : methyl (S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
  • Molecular Formula : C13H16Cl2N2O2
  • Molecular Weight : 303.18 g/mol
  • CAS Number : 2829282-30-4
  • Purity : ≥95%

Anticancer Effects

Research indicates that (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives exhibit notable anticancer properties. A study demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 9.3 to 33.9 µM in adenocarcinoma and murine mammary tumor models . The compound's structure allows for interaction with multiple cellular pathways involved in cancer proliferation and survival.

Neuroprotective Properties

The compound has shown promise in neuroprotection. It acts on serotonin receptors and has been linked to neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. The presence of nitrogen-containing heterocycles enhances its binding affinity to neural receptors .

Anti-inflammatory and Antimicrobial Activities

(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives have also demonstrated anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models . Furthermore, they exhibit antimicrobial activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as therapeutic agents against resistant strains .

The biological activity of (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is primarily attributed to its ability to modulate key signaling pathways:

  • Serotonin Receptor Modulation : The compound interacts with serotonin receptors (5-HT receptors), influencing mood regulation and neuroprotection.
  • Inhibition of Kinases : It has been found to inhibit various kinases involved in cell cycle regulation and apoptosis.
  • Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several indole derivatives including (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. The findings indicated a dose-dependent inhibition of cancer cell growth with significant effects observed at lower concentrations compared to traditional chemotherapeutics .

Neuroprotective Effects in Animal Models

In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a protective effect on neuronal health and function .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AnticancerCytotoxic effects on adenocarcinoma cell lines
NeuroprotectionImproved cognitive function in Alzheimer's models
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against MRSA

Q & A

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation typically involves a combination of spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the indole and pyridine ring systems, with characteristic shifts for the ester group (δ ~3.7 ppm for methyl ester) and aromatic protons (δ 6.5–8.0 ppm) .
  • X-ray Crystallography : Used to resolve stereochemistry (e.g., (S)-configuration) and confirm the dihydrochloride salt form. A related crystal structure (C21H23ClN2O4) demonstrated chloride coordination to the pyridine nitrogen .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C13H16Cl2N2O2 for the dihydrochloride salt) .

Q. What synthetic routes are optimized for this compound?

Synthesis often employs metal-mediated cyclization or condensation reactions:

  • Indole-Piperidine Cyclization : Indole-3-carboxaldehyde derivatives (CAS 487-89-8) are condensed with methyl acrylate intermediates under acidic conditions to form the tetrahydro-β-carboline core .
  • Salt Formation : The free base is treated with HCl gas in anhydrous methanol to yield the dihydrochloride salt (purity >97% via HPLC) .

Q. What analytical methods ensure purity and stability?

  • HPLC with UV/Vis Detection : Monitors residual solvents and degradation products (e.g., indole aldehyde precursors) .
  • Thermogravimetric Analysis (TGA) : Assesses hygroscopicity and thermal stability (decomposition >200°C typical for similar salts) .
  • Storage Conditions : Recommended storage at -20°C in desiccated, amber vials to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How do stereochemical variations impact biological activity?

The (S)-enantiomer exhibits distinct receptor-binding profiles compared to the (R)-form due to spatial alignment of the carboxylate group. For example:

  • Chiral Chromatography : Use of Chiralpak® IA columns with hexane:isopropanol gradients resolves enantiomers .
  • Docking Studies : Molecular dynamics simulations highlight hydrogen-bonding differences between enantiomers and serotonin receptors .

Q. What mechanistic insights explain contradictions in reaction yields?

Discrepancies in reported yields (e.g., 60–85%) arise from:

  • Catalyst Choice : Silver or rhodium catalysts (e.g., AgNO3) activate silacyclopropane intermediates, improving cyclization efficiency, while copper may favor side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, whereas protic solvents promote ester hydrolysis .

Q. How is the compound utilized in multi-component reactions (MCRs)?

The tetrahydro-β-carboline scaffold participates in MCRs for heterocycle diversification:

  • Zirconium-Mediated Coupling : Reacts with nitriles and azides to form pyrrolo[3,2-d]pyridazines via Zr–C/Si–C bond cleavage .
  • Cycloaddition : Copper-catalyzed [3+2] cycloaddition with alkynes generates indole-fused polycycles (e.g., triazoloindoles) .

Q. What strategies address stability challenges in aqueous buffers?

  • pH Optimization : Stability improves in buffers pH 4–6, where protonation of the pyridine nitrogen reduces nucleophilic attack on the ester .
  • Lyophilization : Freeze-drying with trehalose or mannitol as cryoprotectants minimizes hydrolysis during long-term storage .

Data Contradiction Analysis

Q. Conflicting reports on catalytic efficiency in cyclization steps

  • Root Cause : Divergent metal-ligand interactions (e.g., Ag vs. Zn) alter transition-state geometries. Silver catalysts enhance silylene transfer rates by 30% compared to zinc .
  • Resolution : Compare turnover numbers (TONs) under standardized conditions (e.g., 0.1 mol% catalyst, 24h reflux).

Q. Discrepancies in enantiomeric excess (ee) values

  • Root Cause : Impurities in chiral auxiliaries (e.g., L-proline) or incomplete resolution during salt formation .
  • Resolution : Use 19^{19}F NMR with chiral shift reagents (e.g., Eu(hfc)3) to quantify ee >99% .

Methodological Challenges

Q. Scaling up multi-step syntheses

  • Bottlenecks : Exothermic indole cyclization steps require controlled temperature ramping (2°C/min) to avoid decomposition .
  • Catalyst Recovery : Immobilized Rh on mesoporous silica enables >90% recovery in flow systems .

Q. Analyzing trace degradation products

  • LC-MS/MS : Detects sub-0.1% impurities (e.g., hydrolyzed carboxylate) using C18 columns and ESI-negative mode .

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